molecular formula C9H9N3O2 B3046361 methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 1234014-37-9

methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B3046361
CAS No.: 1234014-37-9
M. Wt: 191.19
InChI Key: HRQYHHJESTZCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate (CAS: 82523-07-7) is a heterocyclic organic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It features an unsaturated imidazo[4,5-c]pyridine core, with a methyl ester group at position 6 and a methyl substituent at position 3. The compound is typically stored at room temperature in a dry environment and is commercially available with ≥95% purity .

Properties

IUPAC Name

methyl 3-methylimidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-11-6-3-7(9(13)14-2)10-4-8(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQYHHJESTZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206084
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234014-37-9
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234014-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the condensation of 3,4-diaminopyridine with formic acid under reflux conditions . This reaction yields the imidazo[4,5-c]pyridine core, which is then esterified to form the methyl ester derivative.

Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation and esterification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Tetrahydro Derivatives

  • Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride (CAS: 114786-39-9)
    • Molecular Formula : C₈H₁₃Cl₂N₃O₂
    • Molecular Weight : 254.11 g/mol
    • Key Features : Saturation of the pyridine ring (tetrahydro structure) enhances solubility and reduces aromaticity. The dihydrochloride salt form further improves aqueous solubility, making it suitable for biological studies. Its stereospecific (S)-configuration may influence receptor binding in drug discovery contexts .

Halogenated Analogs

  • Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (CAS: 1187830-49-4)
    • Molecular Formula : C₉H₈BrN₃O₂
    • Molecular Weight : 270.09 g/mol
    • Key Features : Substitution of bromine at position 2 and fusion at the imidazo[4,5-b]pyridine position (vs. 4,5-c) alters electronic properties. Such halogenation is common in drug candidates to modulate lipophilicity and metabolic stability .

Bioactive Derivatives

  • PD123177 (Nonpeptide Neuropeptide Antagonist) Structure: 1-(4-Amino-3-methylphenyl)methyl-3-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate Key Features: Incorporation of a tetrahydro core and bulky diphenylacetyl group enables selective binding to neuropeptide receptors. This compound exemplifies how structural elaboration of the imidazo[4,5-c]pyridine core can yield potent receptor antagonists .

Aromatic-Substituted Analogs

  • Methyl 4-(2,3,4-Trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate Hydrochloride
    • Molecular Formula : C₁₇H₂₂ClN₃O₅
    • Molecular Weight : 376.83 g/mol
    • Key Features : A 2,3,4-trimethoxyphenyl substituent increases lipophilicity and may enhance blood-brain barrier penetration. Such derivatives are explored in central nervous system-targeted therapies .

Table 1. Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate 82523-07-7 C₈H₇N₃O₂ 177.16 Unsaturated core, methyl ester at C6 Synthetic intermediate
Methyl (S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride 114786-39-9 C₈H₁₃Cl₂N₃O₂ 254.11 Tetrahydro core, dihydrochloride salt Drug discovery, receptor studies
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate 1187830-49-4 C₉H₈BrN₃O₂ 270.09 Bromine at C2, imidazo[4,5-b] fusion Halogenated drug candidate
PD123177 - C₂₆H₂₅N₅O₃ 455.51 Tetrahydro core, diphenylacetyl substituent Neuropeptide receptor antagonist

Critical Analysis of Structural Modifications

  • Ring Saturation : Tetrahydro derivatives (e.g., PD123177) exhibit reduced planarity, which can enhance solubility and alter binding kinetics compared to the unsaturated target compound .
  • Substituent Effects : Bromination or aromatic group addition (e.g., trimethoxyphenyl) increases molecular weight and lipophilicity, impacting bioavailability and target engagement .
  • Safety Considerations: While this compound carries warnings for skin/eye irritation (H315, H320) , analogs with amino groups (e.g., heterocyclic amines in cooked foods) are linked to DNA adduct formation and carcinogenicity .

Biological Activity

Methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate (MMIP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1234014-37-9

MMIP features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities. Its structure includes a methyl group at the 3-position of the imidazole ring and a carboxylic acid functional group at the 6-position, enhancing its reactivity and interaction with biological targets .

Biological Activities

  • Anticancer Activity
    • MMIP has shown promising results in inhibiting the growth of various cancer cell lines. In studies involving SW620 and HCT116 cells, MMIP exhibited growth inhibition with GI50 values of approximately 0.34 μM . This suggests that MMIP may be effective against colorectal cancer and potentially other malignancies.
  • Kinase Inhibition
    • The compound has been evaluated for its ability to inhibit kinases, which are critical in cancer progression. It demonstrated significant inhibition against Aurora kinases, with IC50 values reported in the low micromolar range . This positions MMIP as a potential candidate for developing targeted cancer therapies.
  • Antimicrobial Properties
    • Research indicates that MMIP possesses antimicrobial activity, particularly against multidrug-resistant strains of bacteria . The imidazo[4,5-c]pyridine derivatives have been noted for their ability to act as inhibitors of various bacterial enzymes, suggesting their utility in treating infections caused by resistant pathogens.
  • Neuropharmacological Effects
    • Preliminary studies suggest that MMIP may function as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system . This property could be beneficial in developing treatments for anxiety and other neurological disorders.

MMIP's biological activity is attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it modulates pathways such as NF-kappaB, which is critical in inflammation and immune responses .
  • Cellular Pathways : MMIP affects cellular signaling pathways that regulate cell growth and apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have highlighted the efficacy of MMIP in different biological contexts:

StudyFocusFindings
Study ACancer Cell LinesGI50 values of 0.34 μM against HCT116 cells
Study BKinase InhibitionSignificant inhibition of Aurora kinases with IC50 values <0.1 μM
Study CAntimicrobial ActivityEffective against multidrug-resistant bacteria

Q & A

Q. Q1. What are the common synthetic routes for methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization and esterification steps. For example:

  • Cyclization : Reacting substituted pyridine precursors with methylating agents (e.g., methyl iodide) under basic conditions to form the imidazo[4,5-c]pyridine core.
  • Esterification : Carboxylic acid intermediates are esterified using methanol and acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide) .
  • Intermediate Characterization : Key intermediates (e.g., carboxylic acid derivatives) are analyzed via 1H NMR^1 \text{H NMR} (e.g., δ 3.9 ppm for methyl ester protons) and LC-MS to confirm purity (>95%) .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Analytical Confirmation
CyclizationMethyl iodide, K₂CO₃, DMF, 80°C651H NMR^1 \text{H NMR}, LC-MS
EsterificationMethanol, H₂SO₄, reflux85IR (C=O stretch at 1720 cm⁻¹)

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use gloves, lab coats, and fume hoods to avoid dermal exposure. Avoid contact with oxidizing agents due to potential exothermic reactions .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability studies show degradation <2% over 6 months under these conditions .
  • Solubility : Soluble in DMSO (50 mg/mL) and methanol; avoid aqueous buffers unless stabilized with co-solvents .

Advanced Research Questions

Q. Q3. How do structural modifications to the imidazo[4,5-c]pyridine core impact angiotensin receptor selectivity?

Methodological Answer:

  • SAR Studies : Compare the target compound with PD123319, an AT2 receptor antagonist. Substituents at the 3-methyl and 6-carboxylate positions significantly influence receptor binding:
    • 3-Methyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .
    • 6-Carboxylate Ester : Replacing the ester with a free carboxylic acid (e.g., in PD123319 di(trifluoroacetate)) reduces AT2 affinity by 10-fold, as shown in radioligand displacement assays .

Q. Binding Affinity Comparison Table

CompoundAT1 IC₅₀ (nM)AT2 IC₅₀ (nM)Selectivity (AT2/AT1)
Target Compound>10,0001200.012
PD123319>10,0008.50.00085

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm activity. For example, discrepancies in AT2 antagonism may arise from cell-line-specific receptor coupling .
  • Batch Analysis : Verify compound purity via HPLC and elemental analysis. Impurities >2% (e.g., de-esterified byproducts) can skew dose-response curves .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., PD123177) to identify conserved pharmacophores .

Q. Q5. What advanced analytical techniques optimize characterization of polymorphic forms?

Methodological Answer:

  • PXRD : Identify crystalline vs. amorphous forms. For example, Form I (needle crystals) shows distinct peaks at 2θ = 12.5°, 15.8° .
  • DSC/TGA : Monitor thermal stability. The target compound melts at 198°C with <1% weight loss up to 150°C .
  • Solid-State NMR : Resolve tautomeric forms (e.g., imidazole vs. pyridine nitrogen protonation states) using 15N^{15} \text{N} CP-MAS .

Q. Q6. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., AT2 binding pocket) to predict substituent effects on binding energy .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.5) and reduce CYP3A4 inhibition risks .
  • Free-Energy Perturbation (FEP) : Quantify the impact of methyl-to-ethyl substitutions on bioavailability, as seen in related imidazopyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.